molecular formula C18H20N6O2 B8110360 3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B8110360
M. Wt: 352.4 g/mol
InChI Key: XPTDOZIWEFWWDM-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted at position 6 with a carboxylic acid group and at position 3 with a 1-methyl-4-(pyridin-2-ylmethyl)piperazine moiety. The triazolopyridine scaffold is known for its bioisosteric properties, often mimicking purine rings in kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

3-[1-methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-22-8-9-23(11-14-4-2-3-7-19-14)12-15(22)17-21-20-16-6-5-13(18(25)26)10-24(16)17/h2-7,10,15H,8-9,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTDOZIWEFWWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=NN=C3N2C=C(C=C3)C(=O)O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H21N5O2
  • Molecular Weight : 341.4 g/mol
  • PubChem CID : 10144672

This compound features a triazole ring fused with a pyridine system and a carboxylic acid functional group, which contributes to its biological interactions.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines. A study demonstrated that similar triazole derivatives had IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, highlighting their potential as anticancer agents .

CompoundCancer Cell LineIC50 (μM)
Triazole derivative AHCT-116 (Colon)6.2
Triazole derivative BT47D (Breast)27.3
Triazole derivative CMCF-7 (Breast)43.4

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. The compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A comparative study found that certain triazole compounds exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml against these pathogens .

Enzyme Inhibition

Enzymatic inhibition is another critical aspect of the biological activity of this compound. Triazoles are known to inhibit enzymes involved in key metabolic pathways. For example, some derivatives selectively inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .

The mechanisms through which this compound exerts its biological effects include:

  • Interference with DNA Synthesis : Triazoles can disrupt DNA replication in cancer cells.
  • Inhibition of Enzymatic Pathways : By inhibiting specific enzymes, these compounds can alter metabolic processes crucial for tumor growth.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to the one discussed:

  • Study on Colon Cancer :
    • A derivative with structural similarities was tested on HCT-116 cells and showed significant cytotoxicity with an IC50 value of 6.2 μM.
    • Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
  • Study on Bacterial Infections :
    • In vitro tests revealed that a related compound demonstrated strong antibacterial activity against E. coli, with MIC values significantly lower than standard antibiotics.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. For instance, studies have shown that triazolo derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways .

2. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in cancer immune evasion. Compounds based on the triazolo scaffold have demonstrated promising results in inhibiting IDO activity, leading to enhanced immune responses against tumors .

3. Neuropharmacological Effects
Piperazine derivatives are known for their psychotropic effects. The structural features of this compound suggest potential applications in treating neurological disorders. Specifically, piperazine-based compounds have been shown to exhibit anxiolytic and antidepressant properties .

4. Antimicrobial Properties
Research has indicated that compounds containing the piperazine moiety can possess antibacterial and antifungal activities. The unique structural characteristics of this compound may enhance its efficacy against various pathogens .

Material Science Applications

1. Photophysical Properties
Recent studies have highlighted the photophysical properties of triazolo derivatives, suggesting their potential use in material science as photonic materials or sensors. The ability of these compounds to absorb and emit light makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Study Focus Findings
Fallarini et al. (2021)IDO InhibitionDemonstrated that triazolo derivatives inhibit IDO activity effectively, enhancing anticancer immune responses .
MDPI Review (2021)Antitumor PropertiesReviewed various pyrazolo derivatives showing significant anticancer activities through enzyme inhibition .
Piperazine Review (2020)Neuropharmacological EffectsDiscussed the role of piperazine analogs in treating anxiety and depression .

Comparison with Similar Compounds

Structural Analogs with Triazolopyridine Cores

(a) Impurity MM0421.02 (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)
  • Core Structure : Shares the triazolo[4,3-a]pyridine backbone but replaces the carboxylic acid with a ketone group at position 3.
  • Substituents : A 4-phenylpiperazine-propyl chain instead of the methyl-pyridinylmethyl-piperazine group.
  • Implications : The ketone group reduces solubility compared to the carboxylic acid, while the phenylpiperazine moiety may enhance lipophilicity and CNS penetration .
(b) Impurity MM0421.03 (Dihydrochloride derivative of 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)
  • Core Structure : Identical to MM0421.02 but includes a 4-chlorophenyl group on the piperazine ring.
  • The dihydrochloride salt enhances stability and solubility compared to the free base .
Table 1: Triazolopyridine-Based Compounds
Compound Core Structure Position 6 Substituent Position 3 Substituent Key Functional Groups
Target Compound Triazolo[4,3-a]pyridine Carboxylic Acid 1-Methyl-4-(pyridin-2-ylmethyl)piperazine -COOH, piperazine, pyridine
MM0421.02 Triazolo[4,3-a]pyridine Ketone 4-Phenylpiperazine-propyl -C=O, phenylpiperazine
MM0421.03 Triazolo[4,3-a]pyridine Ketone 4-(4-Chlorophenyl)piperazine-propyl -C=O, Cl, dihydrochloride

Functional Group Analogs with Heterocyclic Cores

(a) Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives (e.g., Compound 3 from )
  • Core Structure : Pyrazolopyrimidine instead of triazolopyridine.
  • Substituents: Hydrazine or amino groups at position 4.
  • These compounds exhibit isomerization behavior under specific conditions, which may complicate synthesis and stability .
(b) 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic Acid ()
  • Core Structure : Triazolo[4,3-b]pyridazine, a pyridazine analog.
  • Substituents : Piperidine-carboxylic acid at position 5.
  • The piperidine-carboxylic acid group mirrors the solubility advantages of the target compound’s -COOH group .
Table 2: Functional Group Comparisons
Compound Core Heterocycle Key Functional Groups Pharmacological Implications
Target Compound Triazolo[4,3-a]pyridine -COOH, piperazine Enhanced solubility, kinase inhibition
Pyrazolopyrimidine Derivatives Pyrazolo[3,4-d]pyrimidine -NH2, hydrazine DNA/RNA targeting, isomerization risks
Triazolopyridazine Derivative () Triazolo[4,3-b]pyridazine -COOH, piperidine Electron-deficient target affinity

Pharmacological Context and Hypotheses

  • Piperazine Derivatives : The piperazine ring in the target compound and impurities (MM0421.02/03) is associated with CNS activity (e.g., antipsychotics, antidepressants) due to its ability to cross the blood-brain barrier .
  • Carboxylic Acid vs. Ester : Compared to methyl ester analogs (e.g., Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate in ), the -COOH group in the target compound improves solubility but may reduce oral bioavailability due to ionization at physiological pH .

Q & A

Q. Key factors affecting yield and purity :

  • Solvent polarity : Polar solvents (e.g., ethanol) enhance intermediate solubility.
  • Catalyst stoichiometry : Excess IBD (1.1 equivalents) ensures complete cyclization .
  • Temperature : Mild conditions (RT) minimize side reactions.

Q. Table 1. Synthetic Method Comparison

MethodConditionsYieldPurity AssessmentReference
IBD-mediated oxidationDCM, RT, 12–24 hrs≤90%NMR, TLC (Rf = 0.58)
Hydrazine condensationEthanol, reflux, 4–5 min88–96%Recrystallization, HPLC

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 7.54 ppm for pyridyl protons) and carbon backbone .
  • HRMS-EI : Confirms molecular ion (e.g., m/z 238.0961 calculated vs. 238.0962 observed) .
  • IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at 2231 cm⁻¹, azide at 2139 cm⁻¹) .

Q. Table 2. Representative Spectroscopic Data

TechniqueKey Peaks/DataApplicationReference
¹H NMRδ 5.16 ppm (s, 2H, CH₂)Substituent linkage
HRMS-EIm/z 238.0961 (C₁₂H₁₀N₆)Molecular formula validation
IR1545 cm⁻¹ (C=N stretch in triazole)Heterocycle confirmation

Advanced: How can synthetic protocols be optimized for scalability while retaining stereochemical fidelity?

Answer:
Strategies :

  • Catalyst screening : Replace IBD with cheaper hypervalent iodine reagents (e.g., PIDA) to reduce costs .
  • Solvent-free cyclization : Explore microwave-assisted reactions to enhance reaction rates and reduce solvent waste .
  • Chiral resolution : Use enantioselective catalysts (e.g., L-proline derivatives) during intermediate formation to preserve stereochemistry .

Case Study :
achieved 56% enantiomeric excess (ee) using chiral auxiliaries in piperazine ring formation. Scaling to 10 g batches maintained >90% purity via gradient HPLC .

Advanced: How should researchers resolve contradictions in reported antimicrobial activity data?

Answer:
Approaches :

Comparative bioassays : Test the compound against standardized microbial strains (e.g., E. coli ATCC 25922) using identical protocols .

Structure-activity relationship (SAR) analysis : Modify substituents (e.g., pyridylmethyl vs. benzyl groups) to isolate bioactive motifs .

Membrane permeability assays : Assess lipophilicity (logP) via HPLC to correlate with antimicrobial efficacy .

Example :
reported MIC values of 2–8 µg/mL for Gram-positive bacteria but noted variability in fungal assays. SAR studies linked the pyridylmethyl group to enhanced membrane disruption .

Advanced: What computational methods predict binding affinity with target enzymes like cyclooxygenase-2 (COX-2)?

Answer:
Methodology :

Molecular docking : Use AutoDock Vina to simulate ligand-enzyme interactions. docked the compound into COX-2 (PDB: 3LN1), identifying hydrogen bonds with Tyr355 and Val523 .

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

QSAR modeling : Derive predictive models using descriptors like polar surface area (PSA) and H-bond donors .

Q. Table 3. Docking Results for COX-2

PoseBinding Energy (kcal/mol)Key InteractionsReference
1-9.2H-bond: Tyr355, Val523
2-8.7Hydrophobic: Leu352

Basic: What purification techniques ensure high compound purity?

Answer:

  • Flash chromatography : Silica gel with cyclohexane/ethyl acetate gradients (0–25%) achieves >95% purity .
  • Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve stereoisomers .

Advanced: How can metabolic stability be evaluated in preclinical studies?

Answer:

  • Liver microsome assays : Incubate with human hepatocytes (1 mg/mL) and monitor degradation via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
  • Plasma protein binding : Use ultrafiltration to measure free fraction (%) .

Data : reported 82% plasma protein binding and t₁/₂ = 3.2 hrs in microsomes, suggesting moderate metabolic stability .

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